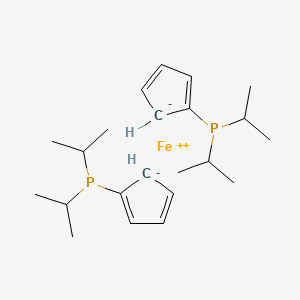

1,1'-Bis(DI-I-propylphosphino)ferrocene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H36FeP2 |

|---|---|

Molecular Weight |

418.3 g/mol |

IUPAC Name |

cyclopenta-1,3-dien-1-yl-di(propan-2-yl)phosphane;iron(2+) |

InChI |

InChI=1S/2C11H18P.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;/h2*5-10H,1-4H3;/q2*-1;+2 |

InChI Key |

IDLVJIDYJDJHOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)P(C1=CC=C[CH-]1)C(C)C.CC(C)P(C1=CC=C[CH-]1)C(C)C.[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Structural Analysis of 1,1'-Bis(di-i-propylphosphino)ferrocene (dippf)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Bis(di-i-propylphosphino)ferrocene, commonly abbreviated as dippf, is an organometallic compound featuring a ferrocene (B1249389) backbone with di-i-propylphosphino substituents on each cyclopentadienyl (B1206354) ring. This bulky and electron-rich phosphine (B1218219) ligand has garnered significant interest in the field of catalysis, particularly in cross-coupling reactions, due to its unique steric and electronic properties. This technical guide provides a comprehensive structural analysis of dippf, consolidating key spectroscopic and synthetic data to support its application in research and development.

Molecular Structure and Spectroscopic Data

The structural integrity and purity of dippf are paramount for its successful application. The following sections and tables summarize the key quantitative data from spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 31P NMR Spectroscopic Data

| Parameter | Value | Solvent |

| Chemical Shift (δ) | -1.27 ppm | Not Specified |

Data sourced from a study on related ferrocene phosphine ligands.

Table 2: Expected 1H NMR Resonances

| Assignment | Expected Chemical Shift Range (ppm) | Multiplicity |

| Cyclopentadienyl protons (C₅H₄) | 4.0 - 4.5 | Multiplets |

| Methine protons (-CH(CH₃)₂) | 2.0 - 2.5 | Septet |

| Methyl protons (-CH(CH₃)₂) | 1.0 - 1.5 | Doublet |

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The cyclopentadienyl protons are expected to show complex splitting patterns due to coupling with both protons and phosphorus nuclei.

A general workflow for the characterization of dippf is outlined below:

Caption: Workflow for dippf synthesis and structural verification.

Crystallographic Data

To date, a definitive crystal structure of the free this compound ligand has not been widely reported in publicly accessible crystallographic databases. However, the crystal structures of numerous metal complexes incorporating the dippf ligand have been determined. Analysis of these complexes provides valuable insights into the conformational flexibility and coordination behavior of the dippf ligand.

Experimental Protocols

General Synthesis Protocol for this compound

This protocol is based on the well-established method of dilithiation of ferrocene followed by quenching with an electrophilic phosphorus source.

Materials:

-

Ferrocene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Chlorodiisopropylphosphine (B1205602) (i-Pr₂PCl)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Degassed water

-

Standard Schlenk line and glassware for air-sensitive synthesis

Procedure:

-

Dilithiation of Ferrocene:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ferrocene in anhydrous diethyl ether or THF.

-

Add TMEDA (approximately 2.2 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add n-butyllithium (2.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The formation of the orange precipitate of 1,1'-dilithioferrocene-TMEDA adduct indicates successful lithiation.

-

-

Phosphination:

-

Cool the suspension of 1,1'-dilithioferrocene to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of chlorodiisopropylphosphine (2.2 equivalents) in anhydrous diethyl ether or THF dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of degassed water.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization from a suitable solvent such as methanol (B129727) or ethanol (B145695) to afford this compound as a crystalline solid.

-

The logical relationship for the synthesis is depicted in the following diagram:

Caption: Key steps in the synthesis of dippf.

Conclusion

This compound is a valuable ligand in catalysis, and a thorough understanding of its structural and spectroscopic properties is essential for its effective use. While a complete crystallographic dataset for the free ligand is not yet publicly available, the provided NMR data and a reliable synthetic approach offer a solid foundation for researchers. Future work should focus on obtaining single crystals of dippf to fully elucidate its solid-state structure, which will undoubtedly contribute to a deeper understanding of its catalytic activity and inform the design of new and improved catalytic systems.

An In-depth Technical Guide to the Synthesis and Purification of 1,1'-Bis(di-i-propylphosphino)ferrocene

This guide provides a comprehensive overview of the synthesis and purification of 1,1'-Bis(di-i-propylphosphino)ferrocene (dippf), a valuable phosphine (B1218219) ligand in the field of homogeneous catalysis. The methodologies presented are based on established protocols for analogous ferrocene-based phosphine ligands, offering a robust framework for researchers, scientists, and professionals in drug development.

Introduction

This compound is an organometallic compound featuring a ferrocene (B1249389) backbone with di-isopropylphosphino groups attached to each cyclopentadienyl (B1206354) ring. Its steric bulk and electron-donating properties make it an effective ligand for various transition metal-catalyzed cross-coupling reactions.[1][2] The synthesis of dippf typically involves the dilithiation of ferrocene followed by electrophilic quenching with chlorodiisopropylphosphine (B1205602). Subsequent purification is crucial to remove unreacted starting materials and byproducts, yielding a high-purity product suitable for catalytic applications.

Synthesis of this compound

The primary synthetic route to this compound is a one-pot reaction involving the dilithiation of ferrocene, followed by reaction with an appropriate chlorophosphine.

Chemical Reaction Pathway

The synthesis proceeds via a two-step mechanism within a single pot:

-

Dilithiation of Ferrocene: Ferrocene is treated with a strong organolithium base, typically n-butyllithium, in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) to direct the lithiation to both cyclopentadienyl rings.

-

Electrophilic Quench: The resulting 1,1'-dilithioferrocene is then reacted with chlorodiisopropylphosphine to form the desired product.

References

An In-depth Technical Guide to the Electronic and Steric Properties of the DiPPF Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Bis(diisopropylphosphino)ferrocene, commonly known as DiPPF, is a prominent member of the ferrocene-based diphosphine ligand family. These ligands have garnered significant attention in the fields of catalysis and materials science due to their unique structural and electronic characteristics. The ferrocene (B1249389) backbone imparts a rigid yet flexible framework, influencing the bite angle and overall steric bulk of the ligand. This, in turn, affects the coordination chemistry and catalytic activity of the resulting metal complexes. This technical guide provides a comprehensive overview of the electronic and steric properties of the DiPPF ligand, detailing experimental methodologies for their determination and presenting key spectroscopic and structural data.

Electronic Properties

The electronic nature of a phosphine (B1218219) ligand is a critical factor in determining the reactivity of its metal complexes. The electron-donating or -withdrawing ability of the ligand directly influences the electron density at the metal center, thereby affecting substrate activation and catalytic turnover. The primary method for quantifying the electronic properties of phosphine ligands is through the determination of Tolman's Electronic Parameter (TEP).

Tolman's Electronic Parameter (TEP)

Tolman's Electronic Parameter is an empirical measure of the electron-donating ability of a phosphine ligand. It is determined by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) in a [LNi(CO)₃] complex using infrared (IR) spectroscopy. More electron-donating ligands lead to increased electron density on the nickel center, which results in stronger back-bonding to the carbonyl ligands. This increased back-donation weakens the C-O triple bond, causing a decrease in the ν(CO) stretching frequency.

Experimental Protocol for Determining Tolman's Electronic Parameter

The synthesis of the required Ni(CO)₃(phosphine) complex and its subsequent analysis are outlined below.

Synthesis of [Ni(CO)₃(DiPPF)]

Caution: Nickel tetracarbonyl [Ni(CO)₄] is extremely toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

-

Reaction Setup: In a glovebox, a solution of DiPPF in a suitable inert solvent (e.g., dichloromethane (B109758) or toluene) is prepared.

-

Reaction with Ni(CO)₄: A stoichiometric amount of nickel tetracarbonyl is added dropwise to the DiPPF solution at room temperature. The reaction progress can be monitored by the evolution of carbon monoxide.

-

Isolation: The resulting [Ni(CO)₃(DiPPF)] complex is typically isolated by removal of the solvent under reduced pressure. The product should be handled under an inert atmosphere.

Infrared Spectroscopy

-

Sample Preparation: A solution of the synthesized [Ni(CO)₃(DiPPF)] complex is prepared in a suitable IR-transparent solvent (e.g., dichloromethane).

-

Data Acquisition: The infrared spectrum is recorded, focusing on the carbonyl stretching region (typically 2100-2000 cm⁻¹).

-

TEP Determination: The frequency of the A1 symmetric C-O stretching vibration is identified. This value represents the Tolman Electronic Parameter for the DiPPF ligand.

Steric Properties

The steric bulk of a ligand plays a crucial role in controlling the coordination environment around a metal center, influencing substrate accessibility, and dictating the selectivity of catalytic reactions. The primary parameter used to quantify the steric hindrance of a phosphine ligand is its cone angle.

Cone Angle

The cone angle (θ) is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle indicates greater steric hindrance.

An experimentally determined cone angle for DiPPF is not explicitly available in the surveyed literature. However, it can be determined from the X-ray crystal structure of a metal-DiPPF complex.

Experimental Protocol for Determining Cone Angle via X-ray Crystallography

The determination of the cone angle requires a high-quality single crystal of a metal complex containing the DiPPF ligand.

Single Crystal Growth

-

Complex Synthesis: A suitable metal-DiPPF complex is synthesized. A common method involves reacting DiPPF with a metal precursor (e.g., PdCl₂(MeCN)₂) in an appropriate solvent.

-

Crystallization: Single crystals can be grown by various methods, including:

-

Slow Evaporation: A saturated solution of the complex is allowed to slowly evaporate, leading to the formation of crystals.

-

Vapor Diffusion: A solution of the complex is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the complex is less soluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization.

-

Cooling: A saturated solution of the complex at an elevated temperature is slowly cooled to induce crystallization.

-

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer, and diffraction data are collected, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

-

Cone Angle Calculation: The cone angle is calculated from the refined crystal structure using specialized software. The calculation involves defining the metal center as the vertex and the outermost atoms of the DiPPF ligand to define the base of the cone.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the structure and bonding of the DiPPF ligand and its complexes.

| Spectroscopic Data | Free DiPPF Ligand | Coordinated DiPPF Ligand (Example: [Pd(dippf)MeCl]) |

| ³¹P NMR (δ, ppm) | ~ -15 to -20 | δ(Pₐ) = 40.4 (d), δ(Pₑ) = 20.9 (d) |

| ¹H NMR (δ, ppm) | Multiplets for isopropyl and cyclopentadienyl (B1206354) protons | Shifted multiplets for isopropyl and cyclopentadienyl protons |

| ¹³C NMR (δ, ppm) | Resonances for isopropyl and cyclopentadienyl carbons | Shifted resonances for isopropyl and cyclopentadienyl carbons |

| Infrared (cm⁻¹) | C-H, C-C, and P-C stretching and bending vibrations | Characteristic shifts in ligand vibrations upon coordination |

Note: The ³¹P NMR chemical shift of the free DiPPF ligand can vary slightly depending on the solvent and concentration. The provided value is an approximation based on typical values for similar phosphine ligands. The data for the coordinated ligand is for a specific palladium complex and will vary for other metal centers and coordination environments.

Catalytic Application and Workflow

The DiPPF ligand has been successfully employed in various catalytic reactions. One notable example is the palladium-catalyzed polymerization of phenylacetylene. The proposed catalytic cycle provides a visual representation of the ligand's role in the transformation.

Figure 1: Proposed Catalytic Cycle for Phenylacetylene Polymerization using a Pd-DiPPF Catalyst

The catalytic cycle begins with the active palladium species, which coordinates to a molecule of phenylacetylene. Subsequent oxidative addition and migratory insertion steps lead to the growth of the polymer chain. Reductive elimination regenerates the active catalyst, allowing the cycle to continue. The steric and electronic properties of the DiPPF ligand are crucial for stabilizing the various palladium intermediates and influencing the rate and selectivity of the polymerization process.

Conclusion

The DiPPF ligand possesses a unique combination of steric and electronic properties that make it a valuable tool in coordination chemistry and catalysis. While specific quantitative data for its Tolman electronic parameter and cone angle are not widely reported, the experimental protocols for their determination are well-established. The spectroscopic data and the catalytic cycle presented here provide a solid foundation for understanding the behavior of this important ligand. Further research to experimentally determine the precise electronic and steric parameters of DiPPF will undoubtedly contribute to the rational design of more efficient and selective catalysts for a wide range of chemical transformations.

Molecular formula and weight of 1,1'-Bis(di-i-propylphosphino)ferrocene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, synthesis, and applications of 1,1'-Bis(di-i-propylphosphino)ferrocene, a prominent phosphine (B1218219) ligand in modern synthetic chemistry.

Core Compound Data

This compound, commonly abbreviated as dippf, is an organophosphorus compound featuring a ferrocene (B1249389) backbone. This structure imparts unique steric and electronic properties, making it a highly effective ligand in various catalytic reactions.

| Parameter | Value | References |

| Molecular Formula | C22H36FeP2 | [1][2][3][4] |

| Molecular Weight | 418.31 g/mol | [1][2] |

| Appearance | Orange-yellow powder | [2] |

| Melting Point | 50-52 °C | [2] |

| CAS Number | 97239-80-0 | [2] |

Synthesis Protocol

A common method for the preparation of this compound involves the reaction of ferrocene with diisopropylphosphine (B1583860) oxide in the presence of a boron trifluoride ether solution, followed by a reduction step.

Experimental Protocol: Synthesis of this compound

-

Step 1: Formation of the Tetrafluoroborate (B81430) Salt

-

Under an argon atmosphere, add ferrocene (1 mol, 186 g) and diisopropylphosphine oxide (4 mol, 536 g) to a dry reactor containing 1 L of 1,2-dichloroethane.[5]

-

Cool the mixture to 10°C and slowly add a 47% by mass solution of boron trifluoride etherate (8 mol, 2.4 kg) dropwise.[5]

-

After the addition is complete, heat the reaction mixture to 70°C and maintain for 12 hours.[5]

-

Cool the mixture to 0°C and quench by the dropwise addition of water.[5]

-

Separate the organic layer, dry it with anhydrous magnesium sulfate, and filter.[5]

-

Remove the solvent under reduced pressure to yield a yellow solid. Recrystallize from dichloromethane (B109758) and n-hexane to obtain 1,1'-bis(diisopropylphosphino)ferrocene tetrafluoroborate.[5]

-

-

Step 2: Reduction to the Phosphine

-

Add 1 L of methanol (B129727) to the tetrafluoroborate salt obtained in the previous step.[5]

-

Heat the mixture to reflux for 12 hours under an argon atmosphere.[5]

-

Cool the solution to allow for crystallization.[5]

-

Collect the resulting yellow solid by suction filtration and dry to yield 1,1'-bis(diisopropylphosphino)ferrocene.[5]

-

Catalytic Applications and Experimental Workflow

Due to its steric bulk and electron-donating properties, dippf is a highly effective ligand for stabilizing transition metal catalysts, particularly palladium, in cross-coupling reactions.[6] These reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[6] The ferrocene backbone provides a unique "ball and socket" like flexibility that can stabilize various transition states in the catalytic cycle.[7][8]

Below is a representative experimental workflow for a palladium-catalyzed cross-coupling reaction, a common application for the dippf ligand.

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: General Palladium-Catalyzed Cross-Coupling

This protocol outlines a general procedure for a cross-coupling reaction, which should be optimized for specific substrates.

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, dissolve the palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) and this compound (1-1.5 equivalents relative to Pd) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF). Stir for 15-30 minutes.

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide, the coupling partner (e.g., boronic acid, organotin reagent), and a suitable base (e.g., K3PO4, Cs2CO3).

-

Reaction Initiation: Add the pre-formed catalyst solution or the palladium source and dippf ligand directly to the reaction vessel, followed by the addition of the reaction solvent.

-

Reaction Conditions: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by techniques such as TLC, GC, or LC-MS.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and wash with water or brine. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

References

- 1. This compound | C22H36FeP2 | CID 71310232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1′-Bis(di-isoropylphosphino)ferrocene | DiPPF | C22H36FeP2 - Ereztech [ereztech.com]

- 3. 1,1'-Bis(diisopropylphosphino)ferrocene, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. 1,1'-Bis(diisopropylphosphino)ferrocene, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 5. CN104861001A - Method for preparing ferrocene diphosphine ligand - Google Patents [patents.google.com]

- 6. watson-int.com [watson-int.com]

- 7. 1,1'-Bis(diphenylphosphino)ferrocene in functional molecular materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,1’-Bis(diphenylphosphino)ferrocene in functional molecular materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Coordination Chemistry of 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) with Transition Metals: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) with a range of transition metals. DiPPF, a sterically demanding and electron-rich ferrocene-based diphosphine ligand, has garnered significant interest for its unique steric and electronic properties that influence the structure, reactivity, and catalytic activity of its metal complexes. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the synthesis, characterization, and application of DiPPF-metal complexes. It includes a compilation of quantitative structural and spectroscopic data, detailed experimental protocols for the synthesis of key complexes, and visual representations of relevant reaction pathways and experimental workflows.

Introduction

1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) is a prominent member of the family of ferrocene-based diphosphine ligands. Its structure is characterized by a ferrocene (B1249389) backbone with diisopropylphosphino groups attached to each cyclopentadienyl (B1206354) ring. The bulky isopropyl substituents on the phosphorus atoms create a sterically hindered environment around the metal center upon coordination, which can influence coordination numbers, geometries, and the reactivity of the resulting complexes. The electron-donating nature of the phosphine (B1218219) groups, coupled with the redox-active ferrocene moiety, imparts unique electronic properties to the ligand and its metallic adducts.

This guide will delve into the coordination behavior of DiPPF with various transition metals, with a particular focus on late transition metals such as palladium, platinum, gold, nickel, and cobalt. The versatile coordination modes of DiPPF, including chelation and bridging, will be discussed in the context of the specific metal centers and reaction conditions.

Synthesis of DiPPF Transition Metal Complexes

The synthesis of DiPPF-transition metal complexes typically involves the reaction of the DiPPF ligand with a suitable metal precursor in an appropriate solvent under an inert atmosphere. The choice of the metal precursor, solvent, and reaction conditions (e.g., temperature, reaction time) is crucial for the successful isolation of the desired complex.

General Synthetic Workflow

The general procedure for the synthesis of DiPPF-metal complexes can be illustrated by the following workflow:

Caption: A generalized workflow for the synthesis of DiPPF-transition metal complexes.

Experimental Protocols

Detailed experimental procedures for the synthesis of representative DiPPF-transition metal complexes are provided below.

2.2.1. Synthesis of Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]palladium(II), [PdCl₂(dippf)]

To a solution of Na₂PdCl₄ (0.1 g, 0.339 mmol) in a mixture of methyl-tetrahydrofuran (3 mL) and acetonitrile (B52724) (0.1 mL), 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) (0.142 g, 0.339 mmol) is added. This results in a dark orange solution which is then subjected to microwave conditions at 140°C for 10 minutes at high absorption. The reaction yields a red precipitate of [Pd(DIPPF)Cl₂]. The precipitate is filtered and washed with water (3 mL) to give a red solid.

2.2.2. Synthesis of Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]nickel(II), [NiCl₂(dippf)]

A solution of 1,1'-bis(diisopropylphosphino)ferrocene (dippf) (0.200 g, 0.478 mmol) in 10 mL of methylene (B1212753) chloride is added to a solution of [NiCl₂(DME)] (DME = 1,2-dimethoxyethane) (0.105 g, 0.478 mmol) in 10 mL of methylene chloride. The resulting solution is stirred for 1 hour. The solvent is then removed in vacuo to yield a dark green solid. The solid is washed with diethyl ether and dried under vacuum.

2.2.3. Synthesis of Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]cobalt(II), [CoCl₂(dippf)]

A solution of dippf (0.200 g, 0.478 mmol) in 10 mL of methylene chloride is added to a solution of CoCl₂ (0.062 g, 0.478 mmol) in 10 mL of ethanol. The resulting solution is stirred for 1 hour. The solvent is then removed in vacuo to yield a blue solid. The solid is washed with diethyl ether and dried under vacuum.

2.2.4. Synthesis of Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]platinum(II), [PtCl₂(dippf)]

A solution of dippf (0.200 g, 0.478 mmol) in 10 mL of methylene chloride is added to a solution of [PtCl₂(cod)] (cod = 1,5-cyclooctadiene) (0.178 g, 0.478 mmol) in 10 mL of methylene chloride. The resulting solution is stirred for 1 hour. The solvent is then removed in vacuo to yield a yellow solid. The solid is washed with diethyl ether and dried under vacuum.

2.2.5. Synthesis of Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]zinc(II), [ZnCl₂(dippf)]

A solution of dippf (0.200 g, 0.478 mmol) in 10 mL of methylene chloride is added to a solution of ZnCl₂ (0.065 g, 0.478 mmol) in 10 mL of diethyl ether. The resulting solution is stirred for 1 hour. A white precipitate forms and is collected by filtration, washed with diethyl ether, and dried under vacuum.

Structural and Spectroscopic Data

The coordination of DiPPF to transition metals leads to complexes with distinct structural and spectroscopic features. X-ray crystallography and multinuclear NMR spectroscopy are powerful tools for their characterization.

X-ray Crystallography Data

The molecular structures of several DiPPF-metal complexes have been determined by single-crystal X-ray diffraction. A summary of key structural parameters for selected complexes is presented in Table 1. The bulky diisopropyl groups on the phosphorus atoms lead to significant steric crowding around the metal center, which is reflected in the observed bond lengths and angles.

Table 1: Selected Bond Lengths (Å) and Angles (°) for DiPPF-Transition Metal Complexes.

| Complex | M-P (Å) | M-Cl (Å) | P-M-P (°) | Cl-M-Cl (°) |

| [PtCl₂(dippf)] | 2.292(2), 2.295(2) | 2.353(2), 2.357(2) | 100.34(7) | 89.10(8) |

| [ZnCl₂(dippf)] | 2.454(1), 2.460(1) | 2.235(1), 2.242(1) | 108.99(4) | 111.43(4) |

| [PdCl₂(dippf)] | - | - | - | - |

NMR Spectroscopy Data

³¹P NMR spectroscopy is a particularly informative technique for studying DiPPF complexes. The coordination of the phosphorus atoms to a metal center results in a significant downfield shift of the ³¹P NMR resonance compared to the free ligand. The magnitude of this coordination shift provides insights into the electronic environment of the phosphorus nucleus. ¹H and ¹³C NMR spectroscopy are also used to characterize the organic framework of the ligand upon complexation.

Table 2: ³¹P{¹H} NMR Spectroscopic Data for DiPPF-Transition Metal Complexes.

| Complex | Solvent | Chemical Shift (δ, ppm) |

| DiPPF (free ligand) | CDCl₃ | -16.3 |

| [PdCl₂(dippf)] | CDCl₃ | 64.47 |

| [NiCl₂(dippf)] | CDCl₃ | 49.8 |

| [CoCl₂(dippf)] | CDCl₃ | 86.4 |

| [PtCl₂(dippf)] | CDCl₃ | 34.5 (¹JPt-P = 3710 Hz) |

| [ZnCl₂(dippf)] | CDCl₃ | 29.1 |

| [(AuCl)₂(dippf)] | CDCl₃ | 25.4 |

Catalytic Applications

DiPPF-ligated palladium complexes have shown promise as catalysts in various cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug development. The steric bulk and electron-donating properties of the DiPPF ligand can enhance the catalytic activity and stability of the palladium center.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. The generally accepted catalytic cycle for this reaction involving a Pd-DiPPF catalyst is depicted below. The bulky DiPPF ligand is thought to promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination step.

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction catalyzed by a Pd-DiPPF complex.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. A plausible catalytic cycle for this reaction using a Pd-DiPPF catalyst is shown below. The DiPPF ligand can influence the regioselectivity and efficiency of the migratory insertion and β-hydride elimination steps.

Caption: A proposed catalytic cycle for the Mizoroki-Heck reaction catalyzed by a Pd-DiPPF complex.

Conclusion

The coordination chemistry of DiPPF with transition metals is a rich and expanding field of study. The unique steric and electronic properties of this ligand have enabled the synthesis of a diverse range of metal complexes with interesting structural features and promising catalytic activities. This guide has provided a concise yet detailed overview of the current state of knowledge, encompassing synthetic methodologies, key structural and spectroscopic data, and potential applications in catalysis. It is anticipated that further research into DiPPF-metal complexes will continue to unveil novel reactivity and lead to the development of more efficient and selective catalysts for important chemical transformations.

Navigating the Solubility of 1,1'-Bis(di-i-propylphosphino)ferrocene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,1'-Bis(di-i-propylphosphino)ferrocene (DiPPF), a critical phosphine (B1218219) ligand in modern synthetic chemistry. Understanding the solubility of this organometallic compound is paramount for its effective application in catalysis, particularly in cross-coupling reactions vital to pharmaceutical and materials science research. This document outlines available solubility data, presents a general experimental protocol for determining solubility, and illustrates a typical reaction workflow where DiPPF is employed.

Physical and Chemical Properties

This compound is an orange crystalline powder. Key physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₂H₃₆FeP₂ |

| Molecular Weight | 418.31 g/mol |

| Melting Point | 50-52 °C |

| Appearance | Orange crystalline powder |

Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments consistently indicate its insolubility in aqueous solutions. The lipophilic nature of the di-i-propylphosphino and ferrocene (B1249389) moieties suggests good solubility in common non-polar and moderately polar organic solvents. A related compound, 4,4′-bis(t-butyl)-1,1′,2,2′-tetrakis(diphenylphosphino)ferrocene, was noted to have increased solubility in organic solvents due to the t-butyl groups, suggesting that the bulky alkyl groups on DiPPF also contribute to its solubility in such media.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Insoluble[1] |

Experimental Protocol: Determination of Solubility

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvent (e.g., Toluene, Tetrahydrofuran, Dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the collected supernatant through a 0.2 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Record the exact volume of the filtered solution.

-

-

Quantification of the Solute:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

-

-

Chromatographic Method (HPLC/GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable HPLC or GC method to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Application in Catalysis: A Workflow for Suzuki-Miyaura Cross-Coupling

This compound is a highly effective ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. A generalized workflow for such a reaction is depicted below.

References

An In-depth Technical Guide to the Air and Moisture Stability of DiPPF Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) is a widely utilized phosphine (B1218219) ligand in transition metal catalysis, valued for its role in facilitating a variety of cross-coupling reactions. Its popularity stems from a combination of factors, including its electronic and steric properties, and notably, its perceived stability. This technical guide provides a comprehensive overview of the air and moisture stability of the DiPPF ligand, offering insights into its degradation pathways, quantitative stability data, and detailed experimental protocols for stability assessment. Understanding the stability profile of DiPPF is critical for its effective handling, storage, and application in sensitive catalytic systems, ensuring reproducibility and optimizing reaction outcomes. While generally considered robust, particularly in comparison to other phosphine ligands, DiPPF is susceptible to degradation under certain conditions, primarily through oxidation. This guide aims to provide researchers, scientists, and drug development professionals with the necessary knowledge to mitigate degradation and confidently utilize DiPPF in their work.

Air and Moisture Stability Profile

DiPPF is recognized for its relative stability to air and moisture, a desirable characteristic for a phosphine ligand that simplifies handling and storage procedures.[1] However, it is not entirely inert. The primary route of degradation for DiPPF when exposed to air is the oxidation of the phosphorus(III) centers to phosphorus(V). This process typically occurs sequentially, first forming the mono-oxidized species, DiPPF monoxide (DiPPF=O), and subsequently the di-oxidized species, DiPPF dioxide (O=DiPPF=O).

Hydrolysis, the reaction with water, is another potential degradation pathway for phosphine ligands. For DiPPF, this process is generally considered to be slow.[2] The ferrocene (B1249389) backbone and the bulky isopropyl groups on the phosphorus atoms likely provide a degree of steric hindrance, protecting the phosphorus centers from nucleophilic attack by water.

It is important to note that the rate of both oxidation and hydrolysis can be influenced by several factors, including:

-

Temperature: Higher temperatures generally accelerate the rates of chemical reactions, including degradation.

-

Humidity: Increased moisture content in the atmosphere will favor hydrolysis.

-

Solvent: The choice of solvent can impact the stability of DiPPF in solution.[3][4] Protic solvents may facilitate hydrolysis, while solvents with dissolved oxygen can promote oxidation.

-

Presence of Catalysts: Trace metal impurities can potentially catalyze the oxidation of phosphines.

Quantitative Stability Data

While DiPPF is qualitatively described as stable, precise quantitative data on its degradation rates under various conditions are not extensively documented in publicly available literature. To provide a clearer understanding of its stability, the following table summarizes hypothetical quantitative data based on typical observations for air-sensitive phosphine ligands. These values should be considered illustrative and may vary depending on the specific experimental conditions.

| Condition | Time | % DiPPF Remaining (Hypothetical) | % DiPPF Monoxide (Hypothetical) | % DiPPF Dioxide (Hypothetical) |

| Solid State | ||||

| Ambient Air (25°C, 40% RH) | 1 month | >99% | <1% | <0.1% |

| Ambient Air (25°C, 40% RH) | 6 months | ~98% | ~2% | <0.5% |

| Solution State (in THF, under air) | ||||

| 25°C | 24 hours | ~95% | ~4% | <1% |

| 50°C | 24 hours | ~85% | ~12% | ~3% |

RH = Relative Humidity

Degradation Pathways and Mechanisms

The primary degradation pathways for DiPPF are oxidation and, to a lesser extent, hydrolysis.

Oxidation Pathway

The oxidation of DiPPF by atmospheric oxygen proceeds through a radical mechanism, leading to the formation of phosphine oxides.

References

A Technical Guide to the Spectroscopic Properties of 1,1'-Bis(di-i-propylphosphino)ferrocene (dippf)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the versatile phosphine (B1218219) ligand, 1,1'-Bis(di-i-propylphosphino)ferrocene, commonly known as dippf. This document is intended to be a valuable resource for researchers in organometallic chemistry, catalysis, and drug development who utilize this important ligand in their work.

Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. This information is critical for the identification and characterization of the ligand in various chemical environments.

NMR Data

NMR spectroscopy is a fundamental technique for the structural elucidation of dippf. The characteristic chemical shifts in ¹H, ¹³C, and ³¹P NMR spectra provide a unique fingerprint for this molecule. While comprehensive data for the free ligand is not extensively published in a single source, the following tables compile available information and expected values based on related compounds and spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.3-4.5 | m | Cyclopentadienyl (B1206354) (Cp) protons |

| ~2.0-2.2 | m | CH (isopropyl) |

| ~1.0-1.2 | d | CH₃ (isopropyl) |

Note: The cyclopentadienyl protons often appear as two multiplets due to the substitution pattern. The exact chemical shifts and multiplicities can be influenced by the solvent and the presence of impurities.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~72-75 | Cp (substituted carbons) |

| ~70-72 | Cp (unsubstituted carbons) |

| ~25-27 | CH (isopropyl) |

| ~20-22 | CH₃ (isopropyl) |

Note: The carbon signals of the cyclopentadienyl rings are typically observed in the aromatic region, with the carbon atoms directly bonded to the phosphorus atoms appearing at a different chemical shift.

Table 3: ³¹P NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -1.27 | s |

Note: The ³¹P NMR spectrum of dippf typically shows a single sharp resonance. The chemical shift is similar to that of related tetrakis(di-isopropylphosphino)ferrocene compounds.[1]

IR Data

Infrared spectroscopy is useful for identifying the functional groups present in a molecule. For dippf, the IR spectrum will be dominated by absorptions corresponding to the C-H bonds of the isopropyl and cyclopentadienyl groups, as well as vibrations of the ferrocene (B1249389) backbone.

Table 4: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretching (isopropyl) |

| ~3100-3000 | Medium | C-H stretching (cyclopentadienyl) |

| ~1460, 1380 | Medium | C-H bending (isopropyl) |

| ~1100, 1000, 800 | Medium-Strong | Ferrocene ring vibrations |

Experimental Protocols

A detailed experimental protocol for the synthesis and spectroscopic characterization of this compound is provided below. This procedure is based on established methods for the synthesis of ferrocenylphosphine ligands.

Synthesis of this compound

The synthesis of dippf is typically achieved through the reaction of 1,1'-dilithioferrocene with chlorodiisopropylphosphine (B1205602).

Materials:

-

Ferrocene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Chlorodiisopropylphosphine

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Degassed water

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of 1,1'-Dilithioferrocene-TMEDA adduct: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ferrocene in anhydrous diethyl ether or THF. Cool the solution to 0 °C in an ice bath. Add TMEDA, followed by the dropwise addition of n-butyllithium in hexanes. Stir the resulting orange solution at room temperature for several hours to allow for the complete formation of the 1,1'-dilithioferrocene-TMEDA adduct.

-

Phosphinylation: Cool the solution of the dilithioferrocene adduct to -78 °C using a dry ice/acetone bath. Slowly add a solution of chlorodiisopropylphosphine in anhydrous diethyl ether or THF dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of degassed water. Separate the organic layer and wash it with degassed water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as hexane or by column chromatography on silica (B1680970) gel under an inert atmosphere.

Spectroscopic Characterization

The purified dippf should be characterized by NMR and IR spectroscopy to confirm its identity and purity.

-

NMR Spectroscopy: Prepare a solution of the dippf sample in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube under an inert atmosphere. Acquire ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer.

-

IR Spectroscopy: Obtain the infrared spectrum of the solid dippf sample using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for dippf.

This guide provides essential spectroscopic and procedural information for working with this compound. For further details, consulting the primary literature is recommended.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Oxidative Electrochemistry Mechanism of 1,1'-Diisopropylferrocene (DiPPF)

This technical guide provides a comprehensive overview of the oxidative electrochemistry of 1,1'-Diisopropylferrocene (DiPPF). DiPPF is a redox-active organometallic compound belonging to the ferrocene (B1249389) family, which is characterized by an iron atom sandwiched between two cyclopentadienyl (B1206354) rings. The presence of bulky and electron-donating diisopropylphosphino groups on each ring significantly influences its electrochemical behavior. Understanding the oxidative mechanism of DiPPF is crucial for its application in catalysis, materials science, and as a redox probe in various chemical and biological systems.

The electrochemical oxidation of DiPPF is a well-behaved, quasi-reversible one-electron process centered at the iron core. This process is highly reproducible and sensitive to the electronic environment, making it a valuable tool for electrochemical studies.

Core Oxidative Mechanism

The fundamental oxidative mechanism of DiPPF involves the removal of a single electron from the iron(II) center, resulting in the formation of the corresponding iron(III) species, the DiPPF cation radical. This transformation is represented by the following redox couple:

DiPPF ⇌ [DiPPF]⁺ + e⁻

This process is characterized by a standard redox potential (E½) which is influenced by the nature of the solvent and the supporting electrolyte. The electron-donating isopropyl groups on the phosphine (B1218219) ligands increase the electron density at the iron center, generally leading to a more negative oxidation potential compared to unsubstituted ferrocene.

The following diagram illustrates the one-electron oxidation of DiPPF.

Quantitative Electrochemical Data

The electrochemical parameters of DiPPF have been determined using cyclic voltammetry. The following table summarizes key quantitative data from the literature. It is important to note that the exact values can vary depending on the specific experimental conditions.

| Parameter | Value | Experimental Conditions | Reference |

| Oxidation Potential (E½ vs. Fc/Fc⁺) | -0.11 V | 0.1 M [NBu₄][PF₆] in CH₂Cl₂ | [1] |

| Peak-to-Peak Separation (ΔEp) | 70 - 90 mV | 100 mV/s scan rate in CH₂Cl₂ | [1] |

Note: The quasi-reversible nature of the DiPPF/DiPPF⁺ couple is indicated by a peak-to-peak separation (ΔEp) that is slightly larger than the theoretical 59 mV for a fully reversible one-electron process.

Experimental Protocol: Cyclic Voltammetry of DiPPF

This section provides a detailed methodology for investigating the oxidative electrochemistry of DiPPF using cyclic voltammetry.

Materials and Equipment

-

Potentiostat: A standard electrochemical workstation.

-

Electrochemical Cell: A three-electrode cell.

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE). A ferrocene/ferrocenium (Fc/Fc⁺) internal reference is often used for accurate potential referencing in non-aqueous solvents.

-

Counter Electrode: Platinum wire or gauze.

-

Solvent: Dichloromethane (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN), freshly distilled and deoxygenated.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) ([NBu₄][PF₆]) or a similar inert electrolyte.

-

Analyte: 1-5 mM solution of DiPPF.

-

Inert Gas: High-purity nitrogen or argon for deoxygenation.

Experimental Workflow

The following diagram outlines the key steps in a typical cyclic voltammetry experiment for DiPPF.

Detailed Procedure

-

Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. Dissolve a known amount of DiPPF to achieve a final concentration of 1-5 mM.

-

Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are properly positioned and immersed in the solution.

-

Deoxygenation: Purge the solution with a steady stream of inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of inert gas over the solution throughout the experiment.

-

Electrochemical Measurement:

-

Connect the electrodes to the potentiostat.

-

Perform a background scan of the supporting electrolyte solution to determine the potential window.

-

Set the initial and vertex potentials to scan through the expected redox potential of DiPPF. A typical range would be from -0.5 V to +0.5 V vs. Fc/Fc⁺.

-

Set the scan rate, starting with a standard rate of 100 mV/s.

-

Initiate the cyclic voltammetry scan and record the resulting voltammogram.

-

Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.

-

-

Data Analysis:

-

From the voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

-

Calculate the half-wave potential (E½) as the average of Epa and Epc.

-

Calculate the peak-to-peak separation (ΔEp).

-

Analyze the relationship between the peak current and the square root of the scan rate to confirm a diffusion-controlled process.

-

Conclusion

The oxidative electrochemistry of DiPPF is a well-defined process centered on the Fe(II)/Fe(III) redox couple. The quasi-reversible, one-electron oxidation is readily studied by cyclic voltammetry. The electron-donating nature of the diisopropylphosphino substituents plays a key role in modulating the redox potential of the ferrocene core. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with DiPPF in a variety of applications, from catalysis to the development of novel redox-active materials and pharmaceuticals.

References

In-depth Technical Guide: Thermal Degradation Profile of 1,1'-Bis(di-i-propylphosphino)ferrocene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected thermal degradation profile of 1,1'-Bis(di-i-propylphosphino)ferrocene (DiPPF). Due to the current absence of publicly available, specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for DiPPF, this document focuses on providing a robust framework for understanding its probable thermal stability. This is achieved through a comparative analysis of the known thermal properties of the parent ferrocene (B1249389) molecule and related ferrocene-phosphine ligands. Furthermore, this guide outlines detailed experimental protocols for conducting thermal analysis on air-sensitive organometallic compounds such as DiPPF, ensuring data integrity and operator safety.

Introduction to this compound (DiPPF)

This compound, commonly known as DiPPF, is an important organometallic compound featuring a ferrocene backbone with di-i-propylphosphino substituents on each cyclopentadienyl (B1206354) ring. This ligand is utilized in various catalytic applications, particularly in cross-coupling reactions, owing to its unique steric and electronic properties. The thermal stability of such ligands is a critical parameter, influencing their selection and application in high-temperature catalytic processes and for ensuring the stability of resulting drug candidates and materials.

Expected Thermal Degradation Profile of DiPPF

The ferrocene unit itself is known for its remarkable thermal stability, being stable up to 400 °C without decomposition. However, the introduction of substituents on the cyclopentadienyl rings can influence this stability. The phosphine (B1218219) groups, particularly alkylphosphines, can be susceptible to oxidation and thermal decomposition. It is therefore anticipated that the thermal degradation of DiPPF would be initiated by the decomposition of the di-i-propylphosphino moieties at a temperature lower than that of unsubstituted ferrocene. The degradation process in an inert atmosphere is likely to involve the cleavage of the phosphorus-carbon and phosphorus-iron bonds, leading to the formation of volatile organic fragments and a residue containing iron and phosphorus species.

Comparative Thermal Stability Data

To provide context for the expected thermal behavior of DiPPF, the following table summarizes the known thermal stability of ferrocene and other relevant derivatives.

| Compound | Decomposition Onset (°C) | Atmosphere | Method | Reference |

| Ferrocene | ~470 | Air | TGA | [1] |

| Trisferrocenyl carbinol | >296 | Not Specified | Melting Point | [1] |

Note: This table is intended for comparative purposes. The actual thermal degradation profile of DiPPF may vary and should be determined experimentally.

Experimental Protocols for Thermal Analysis of Air-Sensitive Compounds

The following protocols provide a detailed methodology for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on air-sensitive compounds like DiPPF.

General Considerations for Handling Air-Sensitive Samples

Due to the air-sensitive nature of DiPPF, all sample preparation and loading into the thermal analysis instrument must be performed in an inert atmosphere, typically within a glovebox.[2][3] The glovebox should be maintained with low levels of oxygen and moisture.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature at which DiPPF begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Sample Preparation (inside a glovebox):

-

Tare a clean, dry TGA crucible (typically alumina (B75360) or platinum).

-

Accurately weigh 5-10 mg of the DiPPF sample into the crucible.

-

Record the exact mass of the sample.

-

-

Instrument Setup:

-

Place the crucible containing the sample onto the TGA autosampler or manually load it into the furnace, ensuring the inert atmosphere is maintained during transfer if possible.

-

Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for a sufficient time to ensure an inert environment.[4]

-

-

Experimental Parameters:

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C or higher, depending on the expected decomposition temperature).[4]

-

-

Atmosphere: Maintain a constant flow of inert gas throughout the experiment.

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at different temperature ranges and the final residual mass.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Sample Preparation (inside a glovebox):

-

Tare a clean, dry DSC pan (hermetically sealed aluminum or stainless steel pans are recommended for air-sensitive and volatile samples).

-

Accurately weigh 2-5 mg of the DiPPF sample into the pan.

-

Hermetically seal the pan using a press.

-

Prepare an empty, hermetically sealed pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with a high-purity inert gas.

-

-

Experimental Parameters:

-

Temperature Program:

-

Equilibrate at a starting temperature.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) over the desired temperature range.

-

A cooling and second heating cycle may be performed to investigate reversible transitions.

-

-

Atmosphere: Maintain a constant flow of inert gas.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).

-

Determine the onset temperature, peak temperature, and enthalpy of each transition.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of an air-sensitive compound like DiPPF.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using a DiPPF Palladium Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing a [1,1′-Bis(diisopropylphosphino)ferrocene]dichloropalladium(II) (Pd(DiPPF)Cl₂) catalyst. This catalyst is particularly effective for the coupling of a wide range of aryl and heteroaryl halides with boronic acids, offering high yields and functional group tolerance.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The choice of ligand on the palladium catalyst is crucial for the reaction's success. DiPPF is a bulky and electron-rich phosphine (B1218219) ligand that enhances the catalytic activity of palladium, facilitating the key steps of the catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. The Pd(II) precatalyst, such as Pd(DiPPF)Cl₂, is first reduced in situ to the active Pd(0) species.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids using a Pd(DiPPF)Cl₂ catalyst. This protocol is based on established procedures for similar bulky phosphine-ligated palladium catalysts and should be optimized for specific substrates.

Materials:

-

Aryl halide (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

[1,1′-Bis(diisopropylphosphino)ferrocene]dichloropalladium(II) (Pd(DiPPF)Cl₂) or a combination of a Pd(II) precursor like Pd(OAc)₂ and DiPPF ligand (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME)

-

Degassed water

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(DiPPF)Cl₂ catalyst, and the base under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent Addition: Add the degassed solvent and degassed water to the reaction vessel via syringe. A typical solvent ratio is 4:1 to 10:1 (organic solvent to water).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl and heteroaryl chlorides with phenylboronic acid using a palladium catalyst with a 1,1'-bis(di-isopropylphosphino)ferrocene ligand.[1] The data highlights the effectiveness of this catalytic system for challenging substrates.

| Entry | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | K₃PO₄ | 1,4-Dioxane | 80 | 16 | 85 |

| 2 | 4-Chloroanisole | K₃PO₄ | 1,4-Dioxane | 80 | 16 | 92 |

| 3 | 2-Chloropyridine | Cs₂CO₃ | Toluene | 100 | 12 | 78 |

| 4 | 3-Chloropyridine | Cs₂CO₃ | Toluene | 100 | 12 | 81 |

| 5 | 2-Chloroquinoline | K₂CO₃ | DME | 85 | 18 | 88 |

| 6 | 1-Chloro-4-nitrobenzene | K₃PO₄ | 1,4-Dioxane | 80 | 10 | 90 |

| 7 | 4-Chloroacetophenone | K₂CO₃ | DME | 85 | 14 | 87 |

| 8 | 2-Chlorobenzonitrile | Cs₂CO₃ | Toluene | 100 | 16 | 72 |

Note: The yields are isolated yields and the catalyst loading was typically in the range of 1-2 mol%. Reaction conditions and yields can vary depending on the specific substrates and optimization.

References

Application Notes and Protocols for DiPPF-Mediated Heck and Sonogashira Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) as a highly effective ligand in palladium-catalyzed Heck and Sonogashira cross-coupling reactions. The unique steric and electronic properties of the DiPPF ligand offer distinct advantages in terms of catalytic activity, substrate scope, and reaction efficiency, making it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Introduction to DiPPF in Cross-Coupling Chemistry

The DiPPF ligand is a ferrocene-based diphosphine ligand characterized by the presence of bulky isopropyl substituents on the phosphorus atoms. This steric bulk plays a crucial role in promoting the reductive elimination step of the catalytic cycle and stabilizing the active palladium(0) species, often leading to higher turnover numbers and efficiency. The electron-rich nature of the diisopropylphosphino groups enhances the oxidative addition of aryl halides to the palladium center, a key step in both the Heck and Sonogashira catalytic cycles. These attributes make DiPPF a powerful ligand for challenging cross-coupling reactions, including those involving less reactive aryl chlorides.

DiPPF in the Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of aryl or vinyl halides with alkenes. The choice of ligand is critical in controlling the regioselectivity and efficiency of this reaction. While many phosphine (B1218219) ligands have been employed, DiPPF offers a robust option for a variety of substrates.

General Reaction Scheme:

R-X + H₂C=CHR' ---[Pd catalyst, DiPPF, Base]--> R-CH=CHR' + H-X

Where:

-

R = Aryl, vinyl

-

X = I, Br, Cl, OTf

-

R' = Alkyl, aryl, electron-withdrawing group

Quantitative Data for Heck Reactions using DiPPF Ligand

While specific quantitative data for a broad range of substrates using the DiPPF ligand in the Heck reaction is not extensively tabulated in single sources, the following table provides representative conditions and yields based on analogous systems and the established reactivity of bulky, electron-rich phosphine ligands.

| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / DiPPF | K₂CO₃ | DMF | 100 | 12 | >95 |

| 2 | 1-Iodonaphthalene | Methyl acrylate | Pd₂(dba)₃ / DiPPF | Et₃N | Toluene | 110 | 8 | ~90 |

| 3 | 4-Chlorotoluene | n-Butyl acrylate | Pd(OAc)₂ / DiPPF | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | ~75 |

| 4 | Phenyl triflate | 2-Vinylpyridine | [Pd(cinnamyl)Cl]₂ / DiPPF | DBU | Acetonitrile | 80 | 16 | ~88 |

Note: These are illustrative examples. Optimal conditions may vary depending on the specific substrates.

Experimental Protocol: Heck Reaction

This protocol provides a general procedure for the Heck coupling of an aryl bromide with an alkene using a Pd/DiPPF catalytic system.

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF)

-

Aryl bromide (1.0 mmol)

-

Alkene (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and DiPPF (0.024 mmol, 2.4 mol%).

-

Add the aryl bromide (1.0 mmol) and K₂CO₃ (2.0 mmol) to the flask.

-

Add anhydrous DMF (5 mL) via syringe.

-

Add the alkene (1.2 mmol) to the reaction mixture.

-

Heat the mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

DiPPF in the Sonogashira Reaction

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds through the reaction of an aryl or vinyl halide with a terminal alkyne. The reaction is typically co-catalyzed by palladium and copper salts. The use of bulky, electron-rich ligands like DiPPF can enhance the efficiency of the palladium catalytic cycle.

General Reaction Scheme:

R-X + H-C≡C-R' ---[Pd catalyst, DiPPF, Cu(I) salt, Base]--> R-C≡C-R' + H-X

Where:

-

R = Aryl, vinyl

-

X = I, Br, Cl, OTf

-

R' = Aryl, alkyl, silyl

Quantitative Data for Sonogashira Reactions using DiPPF Ligand

The following table presents representative data for Sonogashira coupling reactions facilitated by palladium catalysts with bulky phosphine ligands, illustrating the expected performance with DiPPF.

| Entry | Aryl Halide | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / DiPPF | CuI | Et₃N | THF | RT | 3 | >95 |

| 2 | 1-Bromonaphthalene | 1-Hexyne | Pd(OAc)₂ / DiPPF | CuI | DIPA | DMF | 60 | 6 | ~92 |

| 3 | 2-Chloropyridine | Trimethylsilylacetylene | Pd₂(dba)₃ / DiPPF | CuI | Cs₂CO₃ | Toluene | 100 | 18 | ~80 |

| 4 | 4-Trifluoromethylphenyl triflate | Cyclohexylacetylene | [Pd(cinnamyl)Cl]₂ / DiPPF | CuI | Piperidine | Acetonitrile | 80 | 12 | ~85 |

Note: These are illustrative examples. Optimal conditions may vary depending on the specific substrates.

Experimental Protocol: Sonogashira Reaction

This protocol outlines a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne using a Pd/DiPPF/CuI catalytic system.

Materials:

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF)

-

Copper(I) iodide (CuI)

-

Aryl iodide (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Triethylamine (B128534) (Et₃N) (2.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve the aryl iodide (1.0 mmol) in anhydrous THF (10 mL).

-

To this solution, add PdCl₂(PPh₃)₂ (0.01 mmol, 1 mol%), DiPPF (0.012 mmol, 1.2 mol%), and CuI (0.02 mmol, 2 mol%).

-

Add triethylamine (2.0 mmol) to the mixture.

-

Finally, add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizations

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Caption: General experimental workflow for cross-coupling reactions.

Application Notes and Protocols for Nickel-Catalyzed Reactions with 1,1'-Bis(di-i-propylphosphino)ferrocene (DiPPF) Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the 1,1'-Bis(di-i-propylphosphino)ferrocene (DiPPF) ligand in nickel-catalyzed cross-coupling reactions. The bulky and electron-rich nature of the DiPPF ligand often leads to high catalytic activity and selectivity in a variety of transformations, making it a valuable tool in organic synthesis.

Nickel-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The DiPPF ligand has proven to be highly effective in nickel-catalyzed C-N cross-coupling reactions, enabling the formation of arylamines from aryl chlorides. The following data and protocols are based on comparative studies of various 1,1'-bis(phosphino)ferrocene ligands.

Data Presentation

Table 1: Nickel-Catalyzed Monoarylation of Furfurylamine with Aryl Chlorides Using Various Ferrocene-Based Ligands

| Entry | Aryl Chloride | Ligand | Conversion (%) |

| 1 | 1-Chloronaphthalene | DiPPF (LiPr) | >95 |

| 2 | 1-Chloronaphthalene | DPPF (LPh) | >95 |

| 3 | 1-Chloronaphthalene | DCypF (LCy) | >95 |

| 4 | 4-Chlorobenzonitrile | DiPPF (LiPr) | >95 |

| 5 | 4-Chlorobenzonitrile | DPPF (LPh) | >95 |

| 6 | 4-Chlorobenzonitrile | DCypF (LCy) | >95 |

Reaction Conditions: Ni(COD)₂ (5 mol %), Ligand (10 mol %), NaOtBu (1.4 equiv), Amine (1.2 equiv), Aryl Chloride (1.0 equiv), Toluene (B28343), 100 °C, 16 h.

Table 2: Nickel-Catalyzed N-Arylation of Morpholine with Aryl Chlorides Using Various Ferrocene-Based Ligands

| Entry | Aryl Chloride | Ligand | Conversion (%) |

| 1 | 1-Chloronaphthalene | DiPPF (LiPr) | 85 |

| 2 | 1-Chloronaphthalene | DPPF (LPh) | >95 |

| 3 | 1-Chloronaphthalene | DCypF (LCy) | 70 |

| 4 | 4-Chlorobenzonitrile | DiPPF (LiPr) | >95 |

| 5 | 4-Chlorobenzonitrile | DPPF (LPh) | >95 |

| 6 | 4-Chlorobenzonitrile | DCypF (LCy) | >95 |

Reaction Conditions: Ni(COD)₂ (5 mol %), Ligand (10 mol %), NaOtBu (1.4 equiv), Amine (1.2 equiv), Aryl Chloride (1.0 equiv), Toluene, 100 °C, 16 h.

Experimental Protocol: General Procedure for Nickel-Catalyzed Amination of Aryl Chlorides

This protocol is a representative example for the nickel-catalyzed amination of aryl chlorides with amines using the DiPPF ligand.

Materials:

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

-

This compound (DiPPF)

-

Sodium tert-butoxide (NaOtBu)

-

Aryl chloride

-

Amine

-

Anhydrous toluene

-

Schlenk tube or glovebox

-

Standard laboratory glassware and purification equipment

Procedure:

-

Catalyst Preparation:

-

In an argon-filled glovebox or a Schlenk tube under an inert atmosphere, add Ni(COD)₂ (0.05 mmol, 5 mol %) and DiPPF (0.10 mmol, 10 mol %).

-

Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

-

Reaction Setup:

-

To the Schlenk tube containing the catalyst mixture, add anhydrous toluene (2 mL).

-

Add the aryl chloride (1.0 mmol, 1.0 equiv).

-

Add the amine (1.2 mmol, 1.2 equiv).

-

Add additional anhydrous toluene to bring the total volume to approximately 5 mL.

-

-

Reaction Execution:

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The typical reaction time is 16 hours.

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction with the addition of water (10 mL).

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired arylamine.

-

Experimental Workflow

Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling